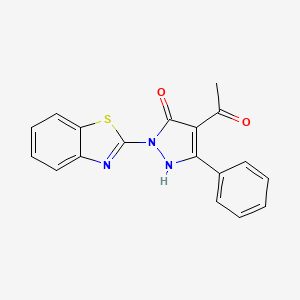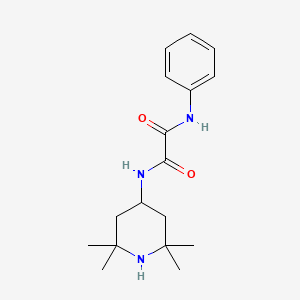
N-Phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is a chemical compound known for its role as an HIV-1 entry inhibitor. It prevents the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on host cells, thereby blocking the virus’s entry into the cells .
Vorbereitungsmethoden
The synthesis of N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide typically involves the reaction of N-phenyl oxalamide with 2,2,6,6-tetramethyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of HIV-1 entry inhibition.
Biology: It serves as a tool in understanding the interaction between HIV-1 gp120 and the CD4 receptor.
Medicine: It is being explored as a potential therapeutic agent for preventing HIV-1 infection.
Industry: It may be used in the development of antiviral drugs and other pharmaceutical applications.
Wirkmechanismus
The compound exerts its effects by binding to the Phe43 cavity of the HIV-1 gp120 envelope glycoprotein, preventing its interaction with the CD4 receptor on host cells. This inhibition blocks the virus’s entry into the cells, thereby preventing infection . The molecular targets involved include the gp120 glycoprotein and the CD4 receptor.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-N’-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide is unique in its specific binding to the Phe43 cavity of gp120. Similar compounds include:
Feglymycin: A natural bacterial peptide that also inhibits HIV entry by targeting gp120.
Compound 18A: Another small molecule that disrupts gp120 structuring and inhibits HIV entry.
These compounds share the common feature of targeting the HIV-1 gp120 glycoprotein but differ in their specific binding sites and mechanisms of action.
Eigenschaften
IUPAC Name |
N'-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICGUBQOPAPTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B10808764.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoate](/img/structure/B10808766.png)
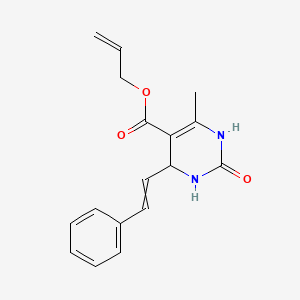
![2-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]benzoic acid](/img/structure/B10808771.png)

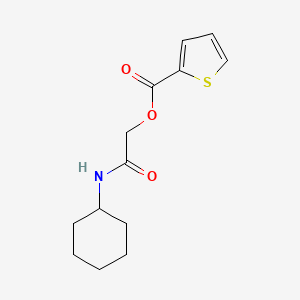
![5-Amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile](/img/structure/B10808784.png)
![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10808787.png)
![6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL](/img/structure/B10808791.png)
![4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B10808797.png)
![3-(4-Butyl-3,5-dimethylpyrazol-1-yl)-5-ethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B10808798.png)
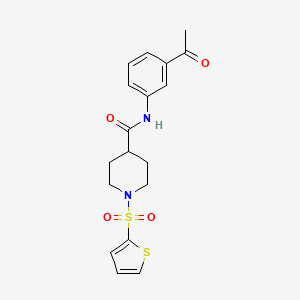
![[2-(5-Chloro-2-nitroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B10808819.png)
